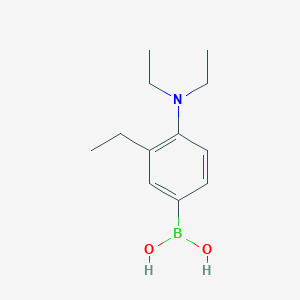

4-Diethylamino-3-ethylphenylboronic acid

描述

Strategic Importance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds have become indispensable tools in modern synthetic chemistry due to their unique combination of stability, reactivity, and functional group tolerance. dergipark.org.trresearchgate.net Their significance was prominently recognized with the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-coupling reactions, where organoboron compounds play a crucial role. dergipark.org.tr These compounds are characterized by a carbon-boron bond, which imparts a distinct reactivity profile that is both versatile and selective.

The utility of organoboron compounds stems from several key attributes:

Stability: They are generally stable to air and moisture, facilitating their handling and storage. dergipark.org.tr

Low Toxicity: Compared to many other organometallic reagents, organoboron compounds and their byproducts are typically less toxic. dergipark.org.tr

Functional Group Compatibility: They are compatible with a wide array of functional groups, allowing for their use in complex syntheses without the need for extensive protecting group strategies. researchgate.net

Diverse Reactivity: Organoboron compounds participate in a broad spectrum of chemical transformations, including C-C, C-N, C-O, and C-S bond formation. kashanu.ac.ir

This combination of features has led to their widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dergipark.org.troaepublish.com The ability to readily synthesize and functionalize organoboron compounds further enhances their strategic importance in the design of novel synthetic pathways. thieme.de

Contextualizing Phenylboronic Acids in Cross-Coupling Methodologies

Within the vast family of organoboron compounds, phenylboronic acids are a particularly prominent class. These compounds, which feature a boronic acid group (-B(OH)₂) attached to a phenyl ring, are key participants in one of the most powerful C-C bond-forming reactions in organic synthesis: the Suzuki-Miyaura cross-coupling reaction. kashanu.ac.irnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide or triflate. kashanu.ac.ir

The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, high yields, and exceptional functional group tolerance. researchgate.net Phenylboronic acids are ideal coupling partners in these reactions due to their ready availability and the ease with which they undergo transmetalation in the catalytic cycle. acs.org The reaction's versatility allows for the synthesis of a diverse range of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. acs.org While aryl iodides and bromides are more reactive, significant progress has been made in developing catalysts that can also activate less reactive but more readily available aryl chlorides. acs.org

The general scheme for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Overview of 4-Diethylamino-3-ethylphenylboronic Acid's Role as a Versatile Synthetic Intermediate

This compound is a substituted phenylboronic acid that holds promise as a versatile synthetic intermediate. Its structure combines the reactive boronic acid moiety with a diethylamino and an ethyl group on the phenyl ring. These substituents are expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and solubility.

The presence of the diethylamino group, an electron-donating group, can be expected to increase the electron density of the phenyl ring, potentially affecting its reactivity in cross-coupling reactions. The ethyl group, on the other hand, adds steric bulk and lipophilicity. This unique combination of functional groups makes this compound a potentially valuable building block for the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial.

While specific research findings on the applications of this compound are not extensively documented, its structural features suggest its utility as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-diethylamino-3-ethylphenyl moiety into a larger molecular framework. The resulting products could exhibit interesting photophysical, biological, or material properties.

Below is a data table summarizing the key properties of a closely related compound, 4-(Diethylamino)phenylboronic acid, which provides a useful reference for the potential characteristics of this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₀H₁₆BNO₂ |

| Molecular Weight | 193.05 g/mol |

| Appearance | Solid |

| Melting Point | 211-236 °C |

| Functional Group | Amine, Boronic Acid |

属性

分子式 |

C12H20BNO2 |

|---|---|

分子量 |

221.11 g/mol |

IUPAC 名称 |

[4-(diethylamino)-3-ethylphenyl]boronic acid |

InChI |

InChI=1S/C12H20BNO2/c1-4-10-9-11(13(15)16)7-8-12(10)14(5-2)6-3/h7-9,15-16H,4-6H2,1-3H3 |

InChI 键 |

KLMBUNJDKHNUPO-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=C(C=C1)N(CC)CC)CC)(O)O |

产品来源 |

United States |

Synthetic Methodologies for 4 Diethylamino 3 Ethylphenylboronic Acid

Classical Approaches to Arylboronic Acid Synthesis Relevant to 4-Diethylamino-3-ethylphenylboronic Acid

The synthesis of arylboronic acids is a cornerstone of organic chemistry, largely due to their role in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov Classically, the most prevalent method involves the reaction of an organometallic reagent, such as a Grignard reagent (organomagnesium halide) or an organolithium species, with a borate ester. nih.govwiley-vch.de This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

For a molecule like this compound, a classical approach would begin with the corresponding aryl halide, for instance, 1-bromo-4-(diethylamino)-3-ethylbenzene. This precursor would be converted into its Grignard or organolithium reagent. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures would form the boronate ester, which upon hydrolysis yields the final product. nih.gov While fundamentally effective, these methods can be limited by the functional group tolerance of the highly reactive organometallic intermediates. nih.gov

Alternative modern classical approaches include palladium-catalyzed cross-coupling reactions, known as Miyaura borylation, where an aryl halide or triflate is reacted with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. nih.govorganic-chemistry.org Another powerful method is the iridium-catalyzed C-H borylation of arenes, which offers an atom-economical route by directly converting a C-H bond to a C-B bond, though regioselectivity can be a challenge. organic-chemistry.org

Directed Ortho-Metalation and Boronation Strategies for this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a "direct metalation group" (DMG) on the aromatic ring to chelate with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The tertiary amine of the diethylamino group in a precursor like N,N-diethyl-3-ethylaniline serves as an effective DMG. wikipedia.orgscribd.com

In this strategy, a precursor such as N,N-diethyl-3-ethylaniline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The nitrogen atom of the diethylamino group coordinates to the lithium ion, directing the butyl anion to deprotonate the sterically accessible C-H bond at the ortho position (C4). wikipedia.orgbaranlab.org This process generates a specific aryllithium intermediate, (4-lithio-2-ethylphenyl)diethylamine, at low temperatures (typically -78 °C) to prevent side reactions. uwindsor.ca This method offers high regioselectivity, which is a significant advantage over classical electrophilic aromatic substitution. wikipedia.org

Once the aryllithium intermediate is formed, it is quenched with an electrophilic boron source. Triisopropyl borate, B(O-i-Pr)₃, is a commonly used reagent for this purpose. nih.gov The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a lithium tetraalkoxyboronate complex. nih.govbris.ac.uk The steric bulk of the isopropoxy groups on the borate can be advantageous in preventing the formation of undesired byproducts. Upon warming and subsequent acidic aqueous workup (e.g., with HCl), this boronate complex is hydrolyzed to yield the final this compound. nih.gov

| Reagent/Step | Purpose | Typical Conditions |

| N,N-diethyl-3-ethylaniline | Starting Material | - |

| n-Butyllithium (n-BuLi) | Lithiating agent for directed ortho-metalation | THF, -78 °C |

| Triisopropyl borate | Electrophilic boron source for borylation | Added at -78 °C |

| Aqueous Acid (e.g., HCl) | Hydrolysis of the boronate complex | Workup step |

Halogen-Metal Exchange Routes for this compound Precursors

An alternative to C-H activation via DoM is the halogen-metal exchange reaction. This method is particularly useful when the desired regiochemistry is not easily accessible through DoM or when the required halogenated precursor is readily available. wikipedia.org The exchange rate for this reaction typically follows the trend I > Br > Cl. wikipedia.org

The key to this route is the synthesis of a suitable halogenated precursor, such as (4-Bromo-2-ethylphenyl)diethylamine. This intermediate can be prepared through methods like the electrophilic bromination of N,N-diethyl-3-ethylaniline. The directing effects of the activating diethylamino group and the weakly activating ethyl group would need to be carefully considered to achieve the desired regioselectivity for bromination at the C4 position.

Once the bromo-substituted precursor is obtained, it can be subjected to a lithium-halogen exchange reaction. nih.gov This is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) in an ethereal solvent like THF. wikipedia.org This rapidly forms the same aryllithium intermediate, (4-lithio-2-ethylphenyl)diethylamine, as generated via the DoM route. This intermediate is then quenched with triisopropyl borate and hydrolyzed as previously described to afford this compound. nih.govnih.gov

| Step | Description | Reagents |

| 1. Halogenation | Introduction of a bromine atom onto the N,N-diethyl-3-ethylaniline ring. | e.g., N-Bromosuccinimide (NBS) |

| 2. Halogen-Metal Exchange | Conversion of the aryl bromide to an aryllithium species. | n-Butyllithium, THF, -78 °C |

| 3. Borylation | Reaction of the aryllithium with a borate ester. | Triisopropyl borate |

| 4. Hydrolysis | Conversion of the boronate ester to the final boronic acid. | Aqueous Acid |

Optimization and Efficiency Considerations in this compound Synthesis

The efficiency of synthesizing this compound depends on optimizing several key parameters for either the DoM or halogen-metal exchange pathways.

Temperature Control: Both lithiation methods (DoM and halogen-metal exchange) require cryogenic temperatures (typically -78 °C) to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, such as rearrangement or reaction with the solvent. uwindsor.ca

Reagent Stoichiometry: Precise control over the amount of organolithium reagent is crucial. An excess can lead to multiple lithiations or side reactions, while an insufficient amount will result in incomplete conversion of the starting material. Similarly, the stoichiometry of the triisopropyl borate affects the yield of the desired boronate ester.

Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard because they effectively solvate the lithium species and are relatively stable at low temperatures. uwindsor.ca The purity of the solvent is critical, as protic impurities will quench the organolithium reagent.

Workup Procedure: The hydrolysis of the boronate ester intermediate must be carefully controlled. The choice of acid and the temperature during workup can influence the isolation and purity of the final boronic acid, which can be prone to protodeboronation (loss of the B(OH)₂ group) under harsh acidic conditions.

Purification: Purification of the final product often involves recrystallization or column chromatography to remove inorganic boron salts and organic byproducts. The amphiphilic nature of arylboronic acids can sometimes complicate purification.

By carefully managing these factors, the synthesis can be optimized to achieve high yields and purity of this compound, making it accessible for further applications in organic synthesis.

Alternative and Emerging Synthetic Routes to this compound Derivatives

While traditional synthetic methods provide reliable access to this compound, a number of alternative and emerging strategies offer improvements in terms of efficiency, atom economy, and functional group tolerance. These modern techniques are paving the way for more streamlined and environmentally benign syntheses of substituted phenylboronic acids.

One of the most significant advancements in this area is the use of transition metal-catalyzed C-H bond functionalization. nih.gov Specifically, iridium-catalyzed ortho-borylation has emerged as a powerful tool for the direct introduction of a boronic ester group onto an aromatic ring, guided by a directing group. jku.atmdpi.com In the context of synthesizing this compound derivatives, the inherent N,N-diethylamino group can serve as an effective directing group, guiding the iridium catalyst to borylate the adjacent ortho C-H bond. mdpi.com This approach circumvents the need for pre-functionalized starting materials like aryl halides and the use of strong organolithium bases, which are characteristic of traditional methods. The general catalytic cycle for this process is depicted below:

Table 1: Comparison of Synthetic Methodologies for Phenylboronic Acid Derivatives

| Feature | Directed ortho-Metalation (DoM) | Iridium-Catalyzed C-H Borylation |

|---|---|---|

| Starting Material | Aryl halide or arene with directing group | Arene with directing group |

| Key Reagent | Strong organolithium base (e.g., n-BuLi) | Iridium catalyst and diboron reagent |

| Temperature | Typically low temperatures (-78 °C) | Often milder, room temperature to moderate heating |

| Functional Group Tolerance | Limited by the reactivity of the organolithium reagent | Generally broader tolerance |

| Byproducts | Stoichiometric amounts of lithium salts | Catalytic amounts of catalyst-related species |

| Selectivity | High ortho-selectivity dictated by the directing group | High ortho-selectivity dictated by the directing group |

Another innovative approach involves the use of transient directing groups. This strategy allows for the temporary installation of a directing group that facilitates the desired C-H borylation, after which the directing group can be easily removed in the same reaction vessel. nih.gov For the synthesis of aniline-derived boronic acids, in-situ formation of an N-borylated species can direct the ortho C-H borylation, with the N-Boryl group being readily cleaved during workup. nih.gov

Furthermore, metal-free C-H borylation methodologies are gaining traction. One such method employs iodine-activated pyrazaboles to effect the ortho-borylation of N-alkylanilines. rsc.org This system proceeds through an initial N-H borylation followed by an ortho C-H borylation, offering a transition-metal-free alternative for the synthesis of these valuable intermediates. rsc.org

Applications of 4 Diethylamino 3 Ethylphenylboronic Acid As a Building Block in Complex Molecular Architectures

Construction of Biaryl and Terphenyl Systems via Coupling Reactions of 4-Diethylamino-3-ethylphenylboronic Acid

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryl and terphenyl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.

In principle, this compound could serve as the organoboron component in such reactions. By reacting it with a suitable aryl halide, a biaryl system incorporating the 4-diethylamino-3-ethylphenyl moiety could be constructed.

Synthesis of Substituted Terphenyl Derivatives Incorporating this compound Moieties

The synthesis of terphenyl derivatives could be achieved through sequential Suzuki-Miyaura coupling reactions. For instance, a dihaloaryl compound could be reacted first with one equivalent of this compound, followed by a reaction with a different arylboronic acid to yield an unsymmetrical terphenyl derivative. Alternatively, a halo-biaryl compound could be coupled with this compound to achieve the terphenyl structure.

Hypothetical Reaction Scheme for Terphenyl Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 1,4-Dibromobenzene | Palladium catalyst | A terphenyl derivative |

This table represents a hypothetical reaction based on established chemical principles, as specific examples involving this compound are not documented in the available literature.

Incorporation of this compound into Polyaromatic Frameworks

Polyaromatic frameworks (PAFs) are a class of porous materials with potential applications in gas storage, separation, and catalysis. The synthesis of PAFs often involves the self-condensation or cross-coupling of multifunctional monomers.

Given its structure, this compound, if appropriately functionalized with additional reactive groups (e.g., another boronic acid or a halide), could potentially be used as a monomer in the synthesis of novel PAFs. The specific substitution pattern would influence the geometry and properties of the resulting porous material.

Design and Synthesis of Functionalized Molecules Utilizing this compound as a Key Precursor

Beyond its direct use in coupling reactions, the boronic acid group of this compound can be transformed into other functional groups, making it a versatile precursor for a variety of functionalized molecules. For example, boronic acids can be converted to phenols, anilines, and other substituted aromatics through various chemical transformations.

This versatility would allow for the incorporation of the 4-diethylamino-3-ethylphenyl scaffold into a diverse range of molecular structures with potential applications in materials science, medicinal chemistry, and other areas of chemical research.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Diethylamino 3 Ethylphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of nuclei. For 4-Diethylamino-3-ethylphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments offers a complete picture of its molecular framework.

¹H NMR: Proton NMR spectroscopy is used to identify the number and types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl groups attached to the nitrogen and the phenyl ring, and the acidic protons of the boronic acid group. The protons of the B(OH)₂ group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. researchgate.net Aromatic protons typically appear in the downfield region (δ 6.0-8.0 ppm), while the alkyl protons of the ethyl groups will be in the upfield region (δ 1.0-3.5 ppm), showing characteristic quartet and triplet splitting patterns due to spin-spin coupling.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum would feature signals for the aromatic carbons, with the carbon atom directly bonded to the boron atom (ipso-carbon) showing a characteristically broad signal due to quadrupolar relaxation of the attached boron nucleus. Signals for the ethyl groups on both the aromatic ring and the amino group would also be present in the aliphatic region of the spectrum. unibo.it

¹¹B NMR: Boron-11 NMR is particularly valuable for characterizing boronic acids. researchgate.net Since ¹¹B is a quadrupolar nucleus with a natural abundance of 80.1%, it provides a distinct signal that is sensitive to the coordination and hybridization state of the boron atom. nih.gov For this compound, the boron atom is sp²-hybridized, which typically results in a single, relatively broad resonance in the range of δ 28-33 ppm in the ¹¹B NMR spectrum. nsf.govsdsu.edu This chemical shift confirms the presence of the trigonal planar boronic acid moiety. researchgate.net The interaction with diols or changes in pH can cause a significant upfield shift, indicating a change to a sp³-hybridized tetrahedral boronate ester or boronate anion, respectively. nsf.govresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | B(OH)₂ | Variable (e.g., 8.0-8.2) | Broad Singlet (s) |

| Aromatic (Ar-H) | ~6.7 - 7.8 | Singlet (s), Doublet (d) | |

| Diethylamino (-N(CH₂)₂) | ~3.4 | Quartet (q) | |

| Ethyl (Ar-CH₂, -N(CH₂CH₃)₂) | ~1.2 - 2.7 | Triplet (t), Quartet (q) | |

| ¹³C | Aromatic (C-B) | Variable (Broad) | Singlet |

| Aromatic (Ar-C) | ~112 - 152 | Singlet | |

| Diethylamino (-N(CH₂)₂) | ~45 | Singlet | |

| Ethyl (Ar-CH₂, -N(CH₂CH₃)₂) | ~13 - 26 | Singlet | |

| ¹¹B | B(OH)₂ | ~28 - 33 | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. wikipedia.org The empirical formula for the compound is C₁₂H₂₀BNO₂, yielding a molecular weight of approximately 221.10 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. In mass spectrometric analysis, boronic acids can be challenging due to their tendency to dehydrate or form cyclic anhydrides (boroxines) in the ion source.

The fragmentation of phenylboronic acids under electron ionization or collision-induced dissociation (CID) often involves characteristic losses. nih.gov Common fragmentation pathways for arylboronic acids include the loss of water (H₂O), the hydroxyl group (-OH), and the entire boronic acid functional group [-B(OH)₂]. libretexts.org Studies on phenylboronic acid have identified major fragments corresponding to BO⁻ and BO₂⁻ in negative ion mode, providing a signature for the boronic acid moiety. nih.gov The fragmentation pattern for this compound would also be expected to show cleavage of the ethyl groups from the nitrogen atom and the phenyl ring.

| Analysis | Expected Result | Significance |

|---|---|---|

| Molecular Ion Peak [M]⁺ or [M+H]⁺ | m/z ≈ 221 or 222 | Confirms molecular weight. |

| Dehydration Peak [M-H₂O]⁺ | m/z ≈ 203 | Common loss from boronic acids. |

| Key Fragment Ions | Loss of ethyl group (-C₂H₅) | Indicates fragmentation of substituents. |

| BO⁻, BO₂⁻ (Negative Mode) | Characteristic fragments of boronic acids. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A very strong and broad band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded boronic acid group. cdnsciencepub.comresearchgate.net The asymmetric B-O stretching vibration typically appears as a strong band around 1340-1390 cm⁻¹. researchgate.net Other significant peaks include C-H stretching vibrations for the aromatic and alkyl groups (2850-3100 cm⁻¹), aromatic C=C stretching (1500-1610 cm⁻¹), and the B-C stretching vibration (~1000-1100 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. Phenylboronic acids show a characteristic polarized Raman line associated with the symmetric B-O stretching vibration. cdnsciencepub.com The symmetric stretching of the phenyl ring is also expected to produce a strong signal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 (Broad) | IR |

| Aromatic/Alkyl C-H Stretch | 2850 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1610 | IR, Raman |

| Asymmetric B-O Stretch | 1340 - 1390 | IR |

| B-C Stretch | 1000 - 1100 | IR, Raman |

| Symmetric B-O Stretch | ~850 | Raman |

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction precursors, byproducts, or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of boronic acids. waters.com Reversed-phase HPLC (RP-HPLC) is a common mode, but it presents challenges due to the potential for on-column hydrolysis of boronic acids or their esters. researchgate.netnih.gov Method development often focuses on selecting appropriate columns, mobile phase compositions, and pH to ensure stability and achieve good separation. researchgate.netnih.gov Post-column derivatization with reagents like alizarin (B75676) can be used for selective and sensitive fluorescence detection of boronic acids in complex mixtures. nih.govwur.nl

Gas Chromatography (GC): Due to their low volatility and thermal lability, direct analysis of boronic acids by GC is often difficult. chromatographyonline.com A common strategy is to convert the boronic acid into a more volatile and stable derivative, such as a pinacol (B44631) ester or a triethanolamine (B1662121) borate, prior to GC or GC-MS analysis. chromatographyonline.comnih.gov This derivatization step allows for effective separation and quantification, making it a viable method for purity assessment and impurity profiling. chromatographyonline.com

Computational Chemistry and Theoretical Studies on 4 Diethylamino 3 Ethylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of 4-Diethylamino-3-ethylphenylboronic acid. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), allow for the optimization of the molecule's geometric structure and the subsequent analysis of its electronic landscape. lodz.pllongdom.org

A key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity. The diethylamino and ethyl groups are both electron-donating, which is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these substituents would have a lesser effect on the LUMO. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally correlates with higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. These parameters, derived from the electronic structure, offer a quantitative measure of the molecule's reactivity. For this compound, the presence of the electron-donating diethylamino and ethyl groups is anticipated to increase the electron density on the aromatic ring, thereby influencing its nucleophilicity and its propensity to engage in electrophilic aromatic substitution reactions. The calculated electrostatic potential map would visually represent these electron-rich regions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Predicts chemical reactivity and stability |

Note: The values in this table are hypothetical and represent expected trends based on DFT studies of similar molecules.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

A critical prerequisite for accurate MD simulations is the availability of a reliable force field that describes the potential energy of the system as a function of its atomic coordinates. For boronic acids, specialized force field parameters may be required to accurately model the interactions involving the boron atom. acs.org

MD simulations can be employed to study the solvation of this compound in various solvents. By analyzing the radial distribution functions between the solute and solvent molecules, it is possible to understand the structure of the solvation shells and the nature of the intermolecular interactions, such as hydrogen bonding between the boronic acid hydroxyl groups and polar solvent molecules.

Furthermore, MD simulations can model the interaction of this compound with other chemical species, such as reactants or catalysts in a chemical reaction. For instance, in the context of the Suzuki-Miyaura coupling, MD simulations could provide insights into the approach and binding of the boronic acid to a palladium catalyst.

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Type | Information Gained |

|---|---|

| Solvation in Water | Hydrogen bonding network, solubility |

| Interaction with a Catalyst | Binding modes, orientation of approach |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Boronic Acid Derivatives (focusing on reactivity and synthetic utility)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activity, which in this context refers to reactivity or synthetic utility. nih.gov For boronic acid derivatives, QSAR models can be developed to predict their performance in specific chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling reaction. researchgate.netorganic-chemistry.org

To build a QSAR model for the reactivity of boronic acids, a dataset of compounds with known reaction outcomes (e.g., reaction yields or rates) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be derived from the 2D or 3D structure of the molecule and can encode information about its steric, electronic, and hydrophobic properties.

For this compound, relevant descriptors would include those that capture the electron-donating nature of the diethylamino and ethyl substituents, as well as steric parameters that describe the bulkiness of these groups. By applying statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model can be generated that correlates these descriptors with the observed reactivity.

Such a model could then be used to predict the reactivity of new, untested boronic acid derivatives, including this compound, in similar reactions. This predictive capability can aid in the selection of optimal reaction partners and conditions, thereby accelerating the process of reaction optimization.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Boronic Acid Reactivity

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Hammett constants, HOMO energy | Describes electron-donating/withdrawing effects |

| Steric | Taft steric parameters, molecular volume | Quantifies steric hindrance around the boronic acid group |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound, particularly the orientation of its substituents, can significantly influence its reactivity and interactions. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. longdom.orgnih.gov

For this compound, the key rotational degrees of freedom include the rotation around the C-B bond, the C-N bond of the diethylamino group, and the C-C bond of the ethyl group. The orientation of the hydroxyl groups of the boronic acid moiety is also of interest. researchgate.net

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. researchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

The results of a conformational analysis can reveal the most likely shapes the molecule will adopt in solution. For instance, it can determine whether there are any intramolecular interactions, such as hydrogen bonding between the boronic acid hydroxyl groups and the nitrogen atom of the diethylamino group, that might stabilize certain conformations. Understanding the preferred conformation is crucial for predicting how the molecule will interact with other species, as steric hindrance can play a significant role in determining reaction outcomes.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

|---|---|

| C-C-B-O | Rotation of the boronic acid group |

| C-C-N-C | Rotation of the diethylamino group |

Future Research Directions and Emerging Paradigms in Boronic Acid Chemistry Utilizing 4 Diethylamino 3 Ethylphenylboronic Acid

Development of Novel Catalytic Systems for 4-Diethylamino-3-ethylphenylboronic Acid Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research is expected to focus on its application in cross-coupling reactions and beyond. The electron-rich nature of the aryl ring, due to the diethylamino group, could enhance its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Research in this area would likely involve screening a variety of palladium catalysts and ligands to optimize reaction conditions for coupling with a diverse range of aryl and alkyl halides.

Furthermore, the bifunctional nature of aminoboronic acids, possessing both a Lewis acidic boron center and a Lewis basic amino group, presents opportunities for cooperative catalysis. This dual functionality can be exploited in reactions such as direct amide formation, where the boronic acid activates a carboxylic acid and the amino group interacts with the amine coupling partner. The catalytic potential of this compound in such transformations remains a compelling area for investigation.

A summary of potential catalytic applications is presented in the table below:

| Catalytic Application | Potential Role of this compound | Key Research Objectives |

| Suzuki-Miyaura Coupling | Nucleophilic partner | Optimization of catalyst systems for high-yield coupling with diverse electrophiles. |

| Direct Amide Formation | Bifunctional catalyst | Investigation of cooperative catalysis for efficient and mild amide bond formation. |

| Asymmetric Catalysis | Chiral ligand precursor | Synthesis of chiral derivatives to induce stereoselectivity in organic transformations. |

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis and Reactivity

The principles of green chemistry are increasingly integral to the design of chemical processes. Future research on this compound will likely prioritize the development of more sustainable synthetic routes and applications. This includes the use of greener solvents, such as water or bio-based solvents, and minimizing the use of hazardous reagents. The synthesis of boronic acids often involves organolithium or Grignard reagents, which can be challenging to handle on a large scale. A key research direction would be the development of alternative, more environmentally benign borylation methods.

In terms of its reactivity, employing this compound as a catalyst aligns with green chemistry principles by enabling atom-economical reactions, such as direct amidations that avoid the use of stoichiometric activating agents. Investigating its catalytic activity in aqueous media would be a significant step towards developing more sustainable chemical transformations.

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. The integration of this compound into continuous flow systems is a promising area for future research. The synthesis of boronic acids via lithium-halogen exchange and subsequent borylation can be particularly well-suited for flow chemistry, as it allows for the safe handling of highly reactive organolithium intermediates with short residence times.

Automated synthesis platforms can be utilized to rapidly screen reaction conditions for transformations involving this compound. This high-throughput approach can accelerate the discovery of new catalytic applications and the optimization of existing ones. The development of robust flow protocols for the synthesis and subsequent use of this boronic acid will be crucial for its adoption in industrial settings.

Investigation of Boron-Based Lewis Acidity and its Role in Catalysis with this compound

The Lewis acidity of the boron center is a defining characteristic of boronic acids and is central to their catalytic activity. The electronic nature of the substituents on the phenyl ring significantly influences this property. The electron-donating diethylamino group in this compound is expected to decrease the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. However, the precise impact of the combined electronic and steric effects of the diethylamino and ethyl groups warrants detailed investigation.

Future research should employ both experimental techniques, such as pKa measurements, and computational studies to quantify the Lewis acidity of this compound. Understanding how its Lewis acidity influences its catalytic performance in various reactions will be key to designing more efficient catalytic systems. For instance, a finely tuned Lewis acidity could lead to enhanced selectivity in certain transformations.

Potential for Materials Science Applications Through Strategic Incorporation of this compound Moieties

The incorporation of boronic acid functionalities into polymeric and supramolecular structures has led to the development of advanced materials with unique properties. The specific substitution pattern of this compound makes it an attractive building block for new materials.

Advanced Polymers: The boronic acid group can be incorporated into polymer chains to create materials that are responsive to stimuli such as pH and the presence of diols (e.g., sugars). The diethylamino group could provide additional functionality, such as altering the solubility or coordinating with metal ions. Research in this area could lead to the development of novel sensors, drug delivery systems, and self-healing materials.

Porous Frameworks: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous materials with applications in gas storage, separation, and catalysis. The directional bonding of boronic acids makes them excellent linkers for the construction of COFs. The functional groups on this compound could be used to tune the pore environment and properties of the resulting frameworks.

Optical Materials: Arylboronic acids can be components of organic light-emitting diodes (OLEDs) and other optical materials. The diethylamino group is a known electron-donating group that can influence the photophysical properties of a molecule. The incorporation of this compound into conjugated systems could lead to materials with interesting fluorescence or phosphorescence characteristics, making them suitable for applications in optoelectronics.

A patent has described the synthesis of this compound, which was obtained as a white solid with a 35% yield google.com. This indicates its accessibility for further research into these promising applications.

常见问题

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for 4-diethylamino-3-ethylphenylboronic acid, and how can purity be optimized? A: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors and boronic acid derivatives. For example, iterative coupling of B-protected haloboronic acid building blocks (e.g., aryl bromides) with diethylamino-substituted arylboronic acids under inert conditions can yield the target compound . Key steps include:

- Catalyst selection : Air-stable palladium complexes (e.g., Pd(OAc)₂ with sterically hindered ligands like ferrocenyl dialkylphosphines) improve reaction efficiency .

- Solvent and base optimization : Use polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures ensures >95% purity. Confirm purity via NMR (¹H/¹³C) and LC-MS .

Advanced: Optimizing Catalytic Efficiency in Cross-Coupling

Q: How can researchers address low catalytic efficiency when using this compound in sp³–sp² cross-couplings? A: Low efficiency often stems from steric hindrance from the diethylamino group or boronic acid instability. Strategies include:

- Precatalyst design : Use Pd(II)-imidazol-2-ylidene complexes, which enhance stability and activity for challenging substrates .

- Oxidant selection : Air as an oxidant in Pd(II)-catalyzed C–H activation reduces side-product formation .

- Temperature control : Reactions at 60–80°C balance kinetics and boronic acid decomposition .

Basic: Structural Confirmation and Analytical Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A:

- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 1.1–3.5 ppm for ethyl/diethyl groups) and ¹¹B NMR (δ 25–35 ppm for boronic acid) .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ at m/z 235.2) .

- FTIR : B–O stretching (~1340 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) .

Advanced: Addressing Contradictions in Reaction Yields

Q: How should researchers reconcile conflicting literature reports on reaction yields involving this compound? A: Discrepancies often arise from:

- Catalyst variability : Compare results using Pd(OAc)₂ vs. Buchwald-Hartwig precatalysts, as ligand choice drastically affects turnover .

- Substrate pre-activation : Fluoride additives (e.g., KF) can enhance boronic acid reactivity in Suzuki couplings but may destabilize amino groups .

- Moisture sensitivity : Ensure anhydrous conditions via glovebox techniques, as trace water hydrolyzes boronic acids .

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound? A:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes .

Advanced: Mechanistic Insights via Computational Chemistry

Q: How can DFT studies elucidate the electronic properties of this boronic acid? A: Density functional theory (DFT/B3LYP) calculations reveal:

- Frontier molecular orbitals : The HOMO localizes on the boronic acid group, while the LUMO resides on the diethylamino-substituted ring, guiding reactivity in electrophilic substitutions .

- Charge distribution : Natural bond orbital (NBO) analysis shows partial positive charge on boron, enhancing nucleophilic coupling .

Data Contradiction Analysis: Catalytic Systems

Q: Why do some studies report higher yields with copper-mediated couplings versus palladium? A: Copper systems (e.g., CuI/1,10-phenanthroline) excel in aryl thiol couplings but are less effective for bulky substrates. Palladium remains superior for Suzuki-Miyaura reactions due to better tolerance for steric hindrance . Always cross-validate catalyst compatibility with substrate structure.

Advanced: Applications in C–H Functionalization

Q: Can this compound enable direct C–H arylation of electron-deficient heterocycles? A: Yes, under Pd(II) catalysis with air as an oxidant, it facilitates sp³ C–H bond activation. For example, coupling with thiazoles or pyridines proceeds via a concerted metalation-deprotonation (CMD) mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。